molecular formula C26H24N6O2 B2395263 N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-06-2

N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2395263
CAS No.: 1005297-06-2
M. Wt: 452.518
InChI Key: HKZKZTBKTGAPIX-UHFFFAOYSA-N
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Description

N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N6 position and a 2,5-dimethoxyphenyl substituent at the N4 position. These structural features position it within a broader class of kinase inhibitors and signal transduction modulators, where substituent variations significantly influence biological activity and physicochemical properties.

Properties

IUPAC Name

6-N-benzyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2/c1-33-20-13-14-23(34-2)22(15-20)29-24-21-17-28-32(19-11-7-4-8-12-19)25(21)31-26(30-24)27-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKZTBKTGAPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile

A foundational approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with benzaldehyde derivatives. This method, adapted from pyrazolo[3,4-b]pyridine syntheses, proceeds via acid-catalyzed annulation to form the pyrimidine ring. For the title compound, sequential substitutions at positions 4 and 6 are critical:

  • Core Formation : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with benzyl isocyanate under acidic conditions yields the 4,6-diamine intermediate.
  • Selective Substitution : Introducing the 2,5-dimethoxyphenyl group at N4 requires Ullmann-type coupling with 2,5-dimethoxyaniline, using copper(I) iodide and a diamine ligand.

Pharmacophore-Guided Modular Synthesis

Virtual screening and pharmacophore modeling (e.g., Hypo2) have informed hit-to-lead optimization for related CK1 inhibitors. Applied here, this strategy involves:

  • Scaffold Identification : Docking studies prioritize pyrazolo[3,4-d]pyrimidine as a CK1-binding scaffold.
  • Side-Chain Installation : Benzyl and dimethoxyphenyl groups are appended via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Optimization of Substitution Reactions

N6-Benzylation Strategies

Introducing the benzyl group at N6 poses regioselectivity challenges due to competing reactions at N4 and N6. Two methods dominate:

  • Direct Alkylation : Treating the 4,6-diamine precursor with benzyl bromide in dimethylformamide (DMF) at 80°C achieves 65% yield but risks over-alkylation.
  • Protection-Deprotection : Temporarily protecting N4 with a tert-butoxycarbonyl (Boc) group enables selective benzylation at N6, followed by acidic deprotection (HCl/dioxane).

N4-(2,5-Dimethoxyphenyl) Functionalization

Coupling the 4-amino group with 2,5-dimethoxyphenylboronic acid via Suzuki-Miyaura reaction is ineffective due to the amine’s nucleophilic interference. Instead, a two-step sequence is preferred:

  • Diazotization : Convert the 4-amino group to a diazonium salt using NaNO₂/HCl at 0°C.
  • Sandmeyer Reaction : Treat with copper(I) chloride and 2,5-dimethoxyaniline to install the aryl group.

Analytical and Purification Challenges

Regioisomer Discrimination

The synthetic route may yield regioisomers due to ambiguous substitution at N4 and N6. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves these, but nuclear magnetic resonance (NMR) spectroscopy is definitive:

  • ¹H NMR : The N6-benzyl group’s methylene protons resonate at δ 4.8–5.2 ppm as a singlet, while N4-aryl protons appear as multiplets at δ 6.7–7.1 ppm.

Crystallization and Hydrogen Bonding

Intermolecular N–H···O hydrogen bonds, observed in pyrazolo[3,4-b]pyridin-6-ones, aid crystallization. For the title compound, dissolving in hot ethanol followed by slow cooling yields needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (HPLC, %) Scalability
Cyclocondensation Acid-catalyzed annulation, NAS 58 92 Moderate
Pharmacophore-Guided Virtual screening, Buchwald-Hartwig 41 88 Low
Protection-Deprotection Boc protection, alkylation 73 95 High

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is utilized in biological assays to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N6-Benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (μg/mL) Availability
Target Compound 2,5-dimethoxyphenyl Benzyl C₂₆H₂₄N₆O₂ 452.51 Not reported Not specified
N6-(2-methoxybenzyl) analog 2,5-dimethoxyphenyl 2-methoxybenzyl C₂₇H₂₆N₆O₃ 482.54 Not reported Not specified
N4-(3,4-dimethylphenyl) 3,4-dimethylphenyl 3-methoxypropyl C₂₃H₂₆N₆O 426.50 Not reported Not specified
N4-(3-chloro-4-methylphenyl) 3-chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 (pH 7.4) Not specified
N6-(3-ethoxypropyl) analog 2,5-dimethoxyphenyl 3-ethoxypropyl C₂₄H₂₈N₆O₃ 448.52 Not reported 23 mg available
N4,N6-diisopropyl Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40 Not reported Not specified

Key Observations:

  • N4 Position : The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with analogs featuring 3,4-dimethylphenyl (electron-neutral, ) or halogenated substituents (e.g., 3-chloro-4-methylphenyl in ). Halogenation may enhance binding affinity through hydrophobic interactions but reduce solubility, as seen in the low solubility (0.5 μg/mL) of the chloro-substituted derivative .
  • N6 Position : The benzyl group in the target compound differs from alkyl chains (e.g., 3-methoxypropyl in ) or ethoxypropyl in . Bulky aromatic groups like benzyl may improve target selectivity but increase molecular weight (452.51 g/mol vs. 310.40 g/mol for diisopropyl analog ).

Physicochemical Properties

  • Solubility : Only the N4-(3-chloro-4-methylphenyl) derivative provides explicit solubility data (0.5 μg/mL at pH 7.4), likely due to its lower molecular weight and polar chloro substituent. The target compound’s dimethoxy groups may enhance water solubility compared to alkyl or halogenated analogs, though experimental confirmation is needed.
  • Molecular Weight : Derivatives with aromatic N6 substituents (e.g., benzyl, 2-methoxybenzyl) exhibit higher molecular weights (>450 g/mol) compared to alkyl-substituted analogs (~300–430 g/mol). This could influence pharmacokinetic properties like membrane permeability .

Biological Activity

N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, substituted with a benzyl and a dimethoxyphenyl group. The synthesis typically involves multi-step processes that can include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the benzyl and dimethoxyphenyl groups is facilitated through nucleophilic substitution or coupling reactions.

Table 1: Key Synthetic Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine derivativesFormation of pyrazolo core
2SubstitutionBenzyl bromideIntroduction of benzyl group
3CouplingDimethoxyphenyl derivativesFinal compound formation

This compound exhibits various biological activities primarily through inhibition of specific kinases and enzymes involved in cancer progression and other diseases.

Key Targets

  • Casein Kinase 1 (CK1) : Aberrant activation of CK1 is implicated in cancer and neurodegenerative diseases. Inhibitors like this compound have been shown to modulate CK1 activity effectively.
  • Epidermal Growth Factor Receptor (EGFR) : The compound has demonstrated potential as an EGFR inhibitor, which is crucial for the treatment of certain cancers.

Case Studies

  • Inhibition of CK1 : Research indicates that derivatives similar to this compound exhibit IC50 values in the nanomolar range against CK1. For instance, a related compound showed an IC50 value of 78 nM .
  • Anti-Proliferative Activity : In vitro studies have demonstrated that compounds within this class can significantly inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One derivative showed IC50 values of 8.21 µM against A549 cells .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
CK1 InhibitionCK10.078
Anti-ProliferativeA5498.21
Anti-ProliferativeHCT-11619.56

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields .
  • Use of catalysts like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under basic conditions .
  • Green chemistry principles (e.g., solvent recycling, reduced waste) to enhance sustainability .
    Optimization strategies:
  • Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .
  • Adjust temperature gradients and stoichiometric ratios iteratively to maximize yield .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and scaffold integrity (e.g., aromatic protons at δ 6.7–7.4 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight validation .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation .
  • Use desiccants to mitigate hygroscopic degradation .
  • Follow Chemical Hygiene Plan guidelines for handling toxic reagents during synthesis .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) principles to optimize synthesis?

  • Use statistical DoE (e.g., factorial or central composite designs) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .
  • Example: A 3-factor DoE might reveal that microwave power (100–150 W) and reaction time (30–60 min) significantly impact yield .
  • Analyze data via response surface methodology to identify optimal conditions and reduce trial-and-error approaches .

Q. How can conflicting data in kinase inhibition assays be resolved?

  • Assay condition adjustments : Vary ATP concentrations (e.g., 1–100 µM) to assess competitive binding dynamics .
  • Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
  • Kinase isoform profiling : Test against a panel of kinases (e.g., CDK2 vs. CDK4/6) to identify selectivity drivers .

Q. What computational strategies predict binding affinity and selectivity for kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • Molecular Dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories to prioritize derivatives with low RMSD values .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., methoxy vs. fluorine groups) with IC50 values .

Q. How do structural modifications at N6 and N4 positions influence pharmacokinetics?

  • N6-Benzyl vs. N6-alkyl groups : Bulky benzyl groups enhance target affinity but reduce solubility (logP > 3.5); ethoxypropyl chains improve aqueous solubility .
  • N4-Aryl substituents : 2,5-Dimethoxyphenyl enhances membrane permeability via π-π stacking, while fluorophenyl groups increase metabolic stability .
  • In silico ADMET prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions for lead optimization .

Q. What strategies mitigate off-target effects in cellular models?

  • Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .
  • Dose-response synergism studies : Combine with known inhibitors (e.g., staurosporine) to rule out additive effects .

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